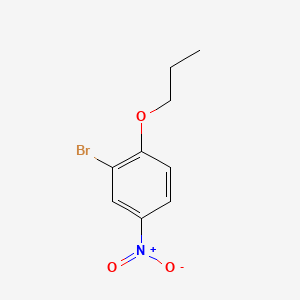

2-Bromo-4-nitro-1-propoxybenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis of Nitrobenzene Derivatives:

- 2-Bromo-4-nitro-1-propoxybenzene is structurally related to compounds used as intermediates in the synthesis of medicinal and pharmaceutical agents, organic dyes, and electroluminescent materials. For instance, 1-Bromo-2,4-dinitrobenzene, a compound with a similar structure, is synthesized from bromobenzene through nitration in water, achieving a high yield and product purity exceeding 99% (Jiaming Xuan et al., 2010).

Chemical Reactions and Catalysts:

- Research has demonstrated that compounds like 1-Bromo-4-nitrobenzene can react in specific ionic liquids differently compared to conventional solvents, suggesting unique reactivity and potential for specific chemical syntheses (S. Ernst et al., 2013).

- Additionally, compounds structurally related to 2-Bromo-4-nitro-1-propoxybenzene have been used in catalytic applications such as the Suzuki–Miyaura cross-coupling reaction, demonstrating the potential of these compounds in facilitating complex chemical reactions (T. Zell et al., 2012).

Material Science and Polymer Chemistry Applications

Polymer Solar Cells Enhancement:

- Derivatives similar to 2-Bromo-4-nitro-1-propoxybenzene, like 1-Bromo-4-Nitrobenzene, have been used to enhance the performance of polymer solar cells by forming charge transfer complexes, significantly improving the electron transfer process. The addition of such compounds to the active layer of polymer solar cells has shown to increase power conversion efficiency by more than 57% compared to reference cells, indicating their importance in the field of renewable energy (G. Fu et al., 2015).

Polymer and Dye Synthesis:

- The compound's structural analogs have been used in the synthesis of a variety of polymers and dyes. For example, a facile approach to synthesize substituted dibenzofulvenes, which are precursors to pi-stacked poly(dibenzofulvene)s, has utilized compounds with similar functional groups. This synthesis method has been praised for its simplicity and high tolerance for various functional groups, indicating the versatility of these compounds in polymer chemistry (M. Wong & L. Leung, 2010).

Propriétés

IUPAC Name |

2-bromo-4-nitro-1-propoxybenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO3/c1-2-5-14-9-4-3-7(11(12)13)6-8(9)10/h3-4,6H,2,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUDSNKROJBEMKJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)[N+](=O)[O-])Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80718318 |

Source

|

| Record name | 2-Bromo-4-nitro-1-propoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80718318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1352318-25-2 |

Source

|

| Record name | 2-Bromo-4-nitro-1-propoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80718318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![potassiuM 1-tert-butyl-3-(Methoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-2-olate](/img/no-structure.png)

![1-(1-Propanoylpiperidin-4-yl)-3-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B578014.png)

![6-Chloro-3-iodoimidazo[1,2-A]pyrazine](/img/structure/B578016.png)